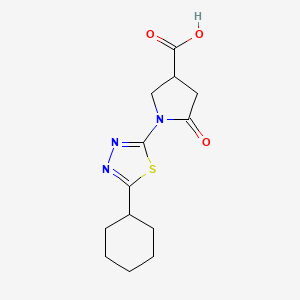
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Descripción general
Descripción
“3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine” is a chemical compound with the molecular formula C11H8Cl2N2 . It has a molecular weight of 239.10 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyridazine derivatives, including those related to 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, have been studied for their synthesis and structural characterization. Notably, studies have synthesized compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and characterized them using techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These studies provide insights into the molecular structure and quantum chemical parameters of these compounds (Sallam et al., 2021).
Herbicidal and Agricultural Applications
Research has demonstrated the potential of pyridazine derivatives in agriculture, particularly as herbicides. For instance, a study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, closely related to the chemical , showed significant herbicidal activities in Spirodela polyrrhiza test and greenhouse test. Some of these compounds could completely inhibit chlorophyll at very low concentrations and demonstrated herbicidal activities comparable to commercial herbicides (Xu et al., 2008). Another study indicated that certain pyridazine derivatives have shown effectiveness as herbicides on crops like radish and millet (Tamura & Jojima, 1963).
Antimicrobial and Pharmaceutical Significance
Pyridazine derivatives have been investigated for their antimicrobial properties. A study on carbamoyl derivatives of pyridazine-N-oxides revealed that some compounds showed activity against Trichomonas vaginalis, demonstrating their potential in antimicrobial applications (Gavini et al., 1997). Furthermore, the synthesis of novel pyridazine derivatives has been explored for their potential analgesic and anti-inflammatory activities, highlighting the pharmaceutical importance of these compounds (Husain et al., 2017).
Interaction with Biological Receptors
Research indicates that imidazo[1,2-b]pyridazines, a category inclusive of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, have been synthesized and examined for their interaction with central and mitochondrial benzodiazepine receptors. Such studies provide valuable insights into the biological interactions and potential therapeutic applications of these compounds (Barlin et al., 1997).
Propiedades
IUPAC Name |
3-chloro-6-(4-chloro-3-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-8(2-3-9(7)12)10-4-5-11(13)15-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSZGDCHRTMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



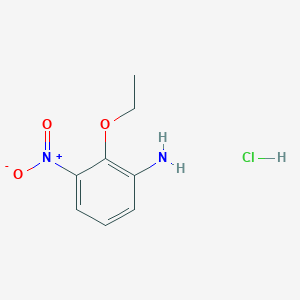

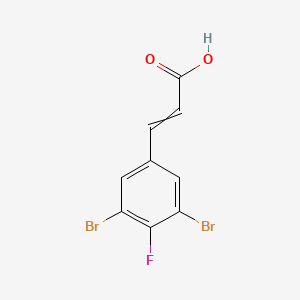

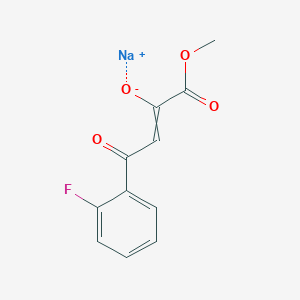
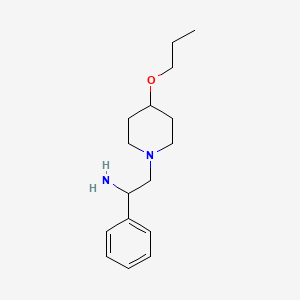
![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)
methylamine](/img/structure/B1415220.png)


![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)
